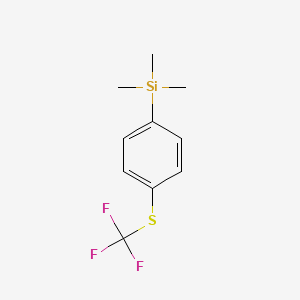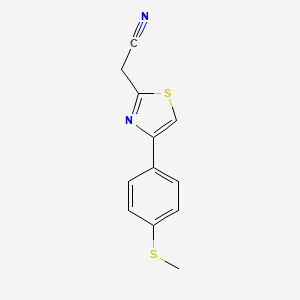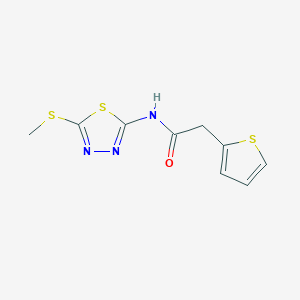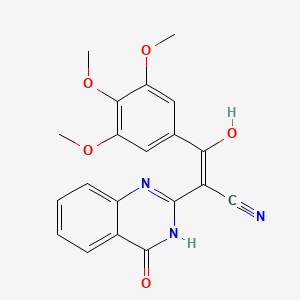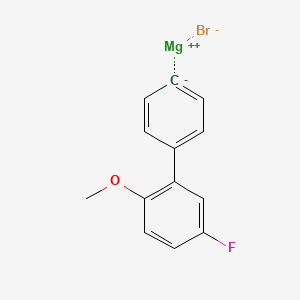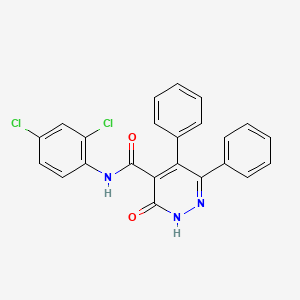
1-(2-hydroxyethyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitrile group (-CN) attached to the third position of the indole ring and a hydroxyethyl group (-CH2CH2OH) attached to the nitrogen atom of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carbonitrile with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the ethylene oxide ring and subsequent attachment to the nitrogen atom of the indole ring.
Another synthetic route involves the use of 1H-indole-3-carbonitrile and 2-chloroethanol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-oxoethyl)-1H-indole-3-carbonitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 1-(2-hydroxyethyl)-1H-indole-3-amine.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(2-oxoethyl)-1H-indole-3-carbonitrile
Reduction: 1-(2-hydroxyethyl)-1H-indole-3-amine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-(2-hydroxyethyl)-1H-indole-3-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the study of these activities.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-1H-indole-3-carbonitrile depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and ion channels. The hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbonitrile: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
1-(2-hydroxyethyl)-1H-indole:
1-(2-chloroethyl)-1H-indole-3-carbonitrile:
Uniqueness
1-(2-hydroxyethyl)-1H-indole-3-carbonitrile is unique due to the presence of both the hydroxyethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c12-7-9-8-13(5-6-14)11-4-2-1-3-10(9)11/h1-4,8,14H,5-6H2 |
InChI Key |
AHPINYZJCGEZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


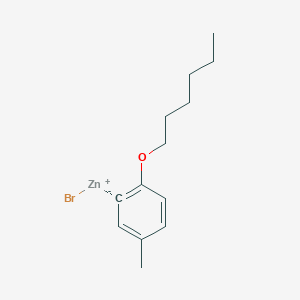

![8-(2,2,2-Trifluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14878264.png)
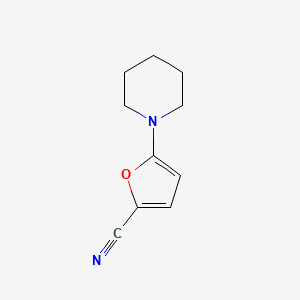
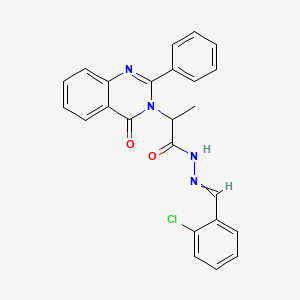
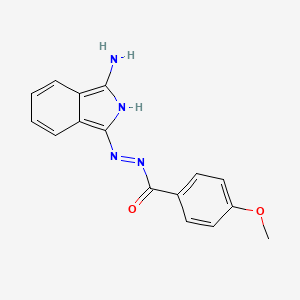
![Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride](/img/structure/B14878282.png)
![magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate](/img/structure/B14878290.png)
